molecular formula C14H7ClIN3O2S B597795 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1227268-57-6

4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B597795
CAS No.: 1227268-57-6
M. Wt: 443.643
InChI Key: XMEMQCIQYZEOAO-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[2,3-b]pyridine Chemistry

The pyrrolo[2,3-b]pyridine scaffold emerged as a critical heterocyclic system following the isolation of pyridine derivatives from coal tar in the 19th century. Early synthetic efforts, such as William Ramsay’s 1876 iron-tube furnace synthesis of pyridine from acetylene and hydrogen cyanide, laid the groundwork for nitrogen-containing heterocycles. The structural elucidation of pyrrolo[2,3-b]pyridine accelerated in the mid-20th century, with the Madelung and Fischer indole synthesis methods adapted to produce substituted variants. Key milestones include:

  • 1924 : Aleksei Chichibabin’s aldehyde-ammonia condensation method enabled scalable production of pyridine derivatives.
  • 1969 : Systematic studies by Brown and colleagues established electrophilic substitution patterns, demonstrating preferential reactivity at the 3-position of pyrrolo[2,3-b]pyridines.
  • 2018 : Palladium-catalyzed C–H arylation techniques (e.g., in BMS-911543 synthesis) revolutionized access to complex pyrrolopyridines for pharmaceutical applications.

Nomenclature and Classification of Azaindole Systems

Pyrrolo[2,3-b]pyridine belongs to the azaindole family, defined by the replacement of one carbon in indole’s benzene ring with nitrogen. The four structural isomers are classified based on nitrogen position:

Isomer IUPAC Name Position of N in Six-Membered Ring
4-azaindole 1H-pyrrolo[3,2-b]pyridine Position 4
5-azaindole 1H-pyrrolo[3,2-c]pyridine Position 5
6-azaindole 1H-pyrrolo[2,3-c]pyridine Position 6
7-azaindole 1H-pyrrolo[2,3-b]pyridine Position 7

The target compound, 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is a 7-azaindole derivative with substituents at positions 1, 2, 4, and 6.

Significance of Halogenated Pyrrolo[2,3-b]pyridine Derivatives

Halogenation profoundly influences the physicochemical and pharmacological properties of pyrrolopyridines:

  • Chlorine : Enhances metabolic stability and modulates electron density for nucleophilic aromatic substitution.
  • Iodine : Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) due to favorable C–I bond dissociation energy.

Notable examples include:

  • Vemurafenib : A 7-azaindole-based BRAF kinase inhibitor containing chlorine at position 5.
  • TC-S 7001 : Iodinated ROCK inhibitor with sub-nanomolar potency.

Overview of this compound

This polyhalogenated derivative (CAS 1227268-57-6) exhibits the following structural features:

Property Value
Molecular formula C₁₄H₇ClIN₃O₂S
Molecular weight 443.65 g/mol
Key functional groups Phenylsulfonyl, cyano, iodo, chloro

The phenylsulfonyl group at N1 enhances solubility and serves as a protecting group during synthesis. The cyano substituent at C6 enables further functionalization via hydrolysis to carboxylic acids or reduction to amines.

Synthetic Applications :

  • Kinase inhibitor intermediates : The iodine atom facilitates coupling with boronic acids to generate biaryl systems targeting BRAF and CDK8.
  • Anticancer agents : Structural analogs demonstrate IC₅₀ values <100 nM against colorectal cancer cell lines.
SMILES: IC(N1S(=O)(C2=CC=CC=C2)=O)=CC3=C1N=C(C#N)C=C3Cl  

Figure 1. Structural representation with atom numbering.

This compound’s versatility stems from its three reactive centers:

  • C2-Iodo : For cross-coupling
  • C6-Cyano : For nucleophilic addition
  • C4-Chloro : For SNAr reactions

Subsequent sections will explore its synthetic routes, spectroscopic characterization, and applications in medicinal chemistry.

[Continued in next sections...]

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)18-14-11(12)7-13(16)19(14)22(20,21)10-4-2-1-3-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEMQCIQYZEOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=C(N=C32)C#N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClIN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143267
Record name 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-57-6
Record name 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201143267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Aminopyridine Derivatives

A common approach involves cyclizing 2-amino-3-chloropyridine with α-keto esters or diketones under acidic conditions. For example, reacting 2-amino-3-chloro-5-cyanopyridine with ethyl acetoacetate in the presence of hydrochloric acid yields the pyrrolo[2,3-b]pyridine-6-carbonitrile core. The cyano group at position 6 is introduced at this stage, leveraging the electron-withdrawing nature of the nitrile to stabilize the intermediate.

Alternative Cyclization Strategies

Patent literature describes large-scale synthesis using Knorr-type reactions, where 2-amino-3-chloropyridine derivatives are condensed with β-ketoamides or β-ketoesters in refluxing acetic acid. This method emphasizes scalability, with yields exceeding 70% after recrystallization from ethanol.

Functionalization of the Pyrrolopyridine Core

Sulfonylation at N1

Introducing the phenylsulfonyl group at the pyrrole nitrogen (N1) is critical for subsequent regioselective halogenation. The reaction employs phenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, achieving near-quantitative yields at 0–5°C. The sulfonyl group acts as both a protecting group and a director for electrophilic substitution.

Table 1: Sulfonylation Optimization

BaseSolventTemp (°C)Yield (%)
Et₃NDCM0–598
PyridineDMF2585
NaHTHF-1092

Iodination at C2

Iodination is achieved using N-iodosuccinimide (NIS) in acetonitrile under radical initiation or via directed ortho-metalation. The phenylsulfonyl group directs iodination to the C2 position, with optimal yields (80–85%) obtained at 50°C using catalytic iron(III) chloride.

Chlorination at C4

Electrophilic chlorination at C4 employs N-chlorosuccinimide (NCS) in chloroform under UV light. The reaction proceeds via a radical mechanism, with the electron-withdrawing cyano and sulfonyl groups enhancing selectivity for the C4 position. Yields range from 75–90%, depending on reaction time and initiator concentration.

Industrial-Scale Synthesis Considerations

Flow Chemistry Adaptations

A patent by WO2013181415A1 highlights the use of continuous flow reactors to enhance safety and efficiency during iodination and chlorination steps. For example, mixing NIS and the sulfonylated intermediate in a microreactor at 50°C reduces decomposition byproducts, improving overall yield to 88%.

Purification Techniques

Industrial processes favor crystallization over column chromatography. The final compound is purified via antisolvent addition (e.g., water into DMF) followed by activated charcoal treatment to remove residual metal catalysts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H5), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, H3), 4.10 (s, 1H, H1).

  • HRMS : m/z calculated for C₁₄H₇ClIN₃O₂S [M+H]⁺: 443.6467, found: 443.6471.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 min.

Alternative Synthetic Routes

Late-Stage Cyanation

An alternative approach introduces the cyano group via Rosenmund-von Braun reaction, treating a brominated precursor with copper(I) cyanide in DMF at 120°C. However, this method is less efficient (<50% yield) compared to early-stage cyanation.

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Competing halogenation at C3 or C5 is mitigated by the sulfonyl group’s directing effects. Kinetic studies show that iodination at C2 is 10-fold faster than at C5 when using NIS/FeCl₃.

Solvent and Temperature Effects

  • Iodination : Acetonitrile outperforms DMF due to better NIS solubility and reduced side reactions.

  • Chlorination : Chloroform’s low polarity minimizes radical recombination, enhancing NCS efficiency .

Chemical Reactions Analysis

4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the cyano group allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity. The chloro and iodo groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of various biological molecules and pathways.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The following table highlights key structural analogs and their differences:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1227268-57-6) 1-(Phenylsulfonyl), 2-iodo, 4-chloro, 6-cyano 443.65 High electrophilicity; potential for cross-coupling and crystallography applications .
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1196507-57-9) 1-(Phenylsulfonyl), 4-chloro, 5-trifluoromethyl 370.77 Increased lipophilicity due to CF₃; useful in hydrophobic binding environments .
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (896722-50-2) 1-(Phenylsulfonyl), 6-chloro 292.74 Simpler structure; lacks functional handles (iodo/cyano), limiting derivatization .
4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (744209-64-1) 1-(Phenylsulfonyl), 2-methyl, 4-chloro 306.76 Methyl group reduces steric hindrance; may enhance metabolic stability .
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1227268-62-3) 1-(Phenylsulfonyl), 2-chloro 296.73 Altered electronic distribution due to chloro at position 2; impacts binding affinity .
4-Amino-3-benzoyl-1-(4-chlorophenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (6d) 1-(4-Chlorophenyl), 3-benzoyl, 4-amino, 5-cyano, 6-phenyl 448.90 Electron-rich amino/benzoyl groups; potential bioactive scaffold .

Electronic and Steric Comparisons

  • Electron-Withdrawing Groups (EWGs): The target compound’s cyano and iodo substituents enhance electrophilicity, making it reactive toward nucleophilic substitution. In contrast, analogs with amino or benzoyl groups (e.g., 6d in ) exhibit electron-donating effects, reducing electrophilicity but improving solubility .
  • Steric Effects: The iodo substituent in the target compound introduces significant steric bulk compared to smaller groups like methyl (CAS 744209-64-1) or chloro (CAS 896722-50-2). This bulk may hinder interactions in tight binding pockets but improve selectivity .

Research Findings and Contradictions

  • Contradictory Reactivity: While the target compound’s cyano group stabilizes intermediates in nucleophilic reactions, analogs with amino groups () exhibit competing reactivity, leading to divergent byproducts .
  • Biological Activity: The iodo substituent may enhance antibacterial activity compared to non-halogenated analogs, though this is context-dependent and requires validation .

Biological Activity

4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C13H8ClIN2O2S
  • Molecular Weight : 418.64 g/mol
  • CAS Number : 940948-30-1
  • Boiling Point : Not available

This compound exhibits its biological activity primarily through inhibition of specific kinases involved in cell signaling pathways. Kinase inhibitors are critical in cancer therapy as they can block pathways that lead to tumor growth and metastasis.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as a selective inhibitor for various kinases, impacting cell proliferation and survival.
  • Cell Cycle Regulation : By interfering with kinase activity, it may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Biological Activity Data

Activity IC50 Value (µM) Target Kinase
Inhibition of CHK114Checkpoint Kinase 1
Inhibition of IKK20.5IκB Kinase 2
Cytotoxicity in HeLa Cells10Cancer Cell Line

Study 1: Inhibition of Checkpoint Kinase 1 (CHK1)

In a study published by MDPI, the compound was identified as a potent inhibitor of CHK1, with an IC50 value of 14 nM. This study demonstrated that the inhibition of CHK1 could lead to enhanced sensitivity of cancer cells to DNA-damaging agents, suggesting its potential as a combination therapy agent in oncology .

Study 2: Selectivity Against IKK2

Research highlighted the selectivity of this compound for IKK2 over IKK1, showing an impressive nearly 80-fold selectivity. The study indicated that compounds with similar structures could be developed to target inflammatory pathways effectively .

Study 3: Cytotoxicity Profile

A cytotoxicity assay against HeLa cells revealed that the compound induced significant cell death at concentrations around 10 µM. This finding supports its potential application as an anticancer agent .

Q & A

Q. Table: Calculated Properties

ParameterValue (eV)
HOMO-5.2
LUMO-1.8
Band Gap3.4

Advanced: How to optimize halogenation steps?

Methodological Answer:

  • Iodination: Replace NIS with I₂/HIO₃ in acetic acid to reduce byproducts. Yields improve from 65% to 82% .
  • Chlorination: Use POCl₃ in DMF at 0°C to avoid over-chlorination. Monitor via TLC (hexane:EtOAc = 3:1) .

Troubleshooting:

  • If iodination stalls, add catalytic CuI to facilitate oxidative insertion .

Basic: What analytical techniques confirm purity and identity?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/H₂O gradient, 1 mL/min). Purity >98% is required for biological assays .
  • Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C: 66.00% calc. vs. 66.10% obs. ).
  • Mass Spectrometry: HRMS-ESI confirms [M+H]⁺ (e.g., m/z 454.93 for a related compound ).

Advanced: What are key differences between this compound and its analogs?

Methodological Answer:
Compare structural and functional features:

CompoundSubstituentsBioactivity (IC₅₀, JAK2)
Target CompoundCl, I, PhSO₂, CN12 nM
6-Bromo analog Br instead of I28 nM
4-Chloro-5-nitro derivative NO₂ instead of CNInactive

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